molecular formula C10H10N4O B13749677 6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde CAS No. 1184918-81-7

6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde

Cat. No.: B13749677
CAS No.: 1184918-81-7
M. Wt: 202.21 g/mol
InChI Key: AUPRHWZSEQGAGS-UHFFFAOYSA-N
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Description

6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with an imidazo[1,2-b]pyridazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carboxylic acid.

    Reduction: 6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their antimicrobial and anticancer activities.

    Imidazo[1,2-b]pyridazines: Similar in structure but may have different substituents leading to varied biological activities.

Uniqueness

6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-b]pyridazine derivatives.

Properties

1184918-81-7

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

6-(cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde

InChI

InChI=1S/C10H10N4O/c15-6-8-5-14-10(12-8)4-3-9(13-14)11-7-1-2-7/h3-7H,1-2H2,(H,11,13)

InChI Key

AUPRHWZSEQGAGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NN3C=C(N=C3C=C2)C=O

Origin of Product

United States

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